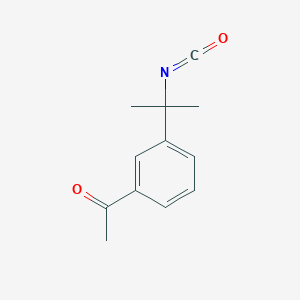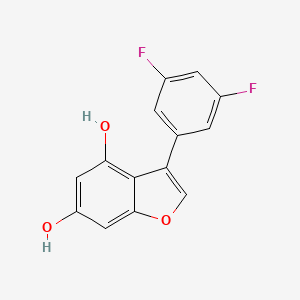
Br(CH2)11Cl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
The compound 1-bromododecane-12-chloride (Br(CH₂)₁₁Cl) is an organic halide with a twelve-carbon chain, where one end is substituted with a bromine atom and the other end with a chlorine atom. This compound is a member of the alkyl halides family and is often used in organic synthesis and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Free Radical Halogenation: One common method to prepare 1-bromododecane-12-chloride involves the free radical halogenation of dodecane.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of 1,12-dibromododecane with a chloride ion source, such as sodium chloride (NaCl), in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of 1-bromododecane-12-chloride often involves large-scale halogenation processes, where dodecane is reacted with bromine and chlorine under controlled conditions to ensure selective substitution at the terminal positions .
化学反応の分析
Types of Reactions
Substitution Reactions: 1-bromododecane-12-chloride can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂).
Elimination Reactions: This compound can also undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOCH₃), or ammonia (NH₃) in solvents like ethanol or DMSO.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol or dimethyl sulfoxide (DMSO).
Major Products
Substitution: Alcohols, amines, or other substituted alkanes depending on the nucleophile used.
Elimination: Alkenes such as dodecene.
科学的研究の応用
作用機序
The mechanism of action for 1-bromododecane-12-chloride in chemical reactions typically involves the formation of a carbocation intermediate during nucleophilic substitution or the formation of a double bond during elimination . The molecular targets and pathways depend on the specific reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
1-bromododecane: Similar structure but lacks the chlorine atom, making it less versatile in dual functionalization reactions.
1-chlorododecane: Similar structure but lacks the bromine atom, which affects its reactivity and selectivity in certain reactions.
1,12-dibromododecane: Contains two bromine atoms, making it more reactive in substitution reactions but less selective in dual functionalization.
Uniqueness
1-bromododecane-12-chloride is unique due to its dual halogen functionality, allowing for selective reactions at both ends of the carbon chain. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications .
特性
分子式 |
C11H22BrCl |
|---|---|
分子量 |
269.65 g/mol |
IUPAC名 |
1-bromo-11-chloroundecane |
InChI |
InChI=1S/C11H22BrCl/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-11H2 |
InChIキー |
OCLLKSXVNIXXHE-UHFFFAOYSA-N |
正規SMILES |
C(CCCCCCl)CCCCCBr |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7,8-difluoroimidazo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B8349238.png)

![5-(3,3-Diphenylpropanoyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine](/img/structure/B8349248.png)
![4-amino-3-[N-(2-chlorobenzyl)amino]benznitrile](/img/structure/B8349254.png)





![1-(2,2-difluoroethyl)-1H-[1,2,4]triazole](/img/structure/B8349307.png)




